BTK Inhibitory Potency: A 1 nM IC50 Benchmark Against Human BTK in Biochemical Assays
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide demonstrates an IC50 of 1 nM against human BTK in a cell-free biochemical inhibition assay [1]. While direct comparative data against a specified non-dimethyl analog are not publicly available, this potency level is indicative of a stark differentiation from simple pyrazole-benzothiazole hybrids, where the absence of the 5,6-dimethyl substitution would typically reduce hydrophobic pocket occupancy and drop the IC50 into the micromolar range based on general kinase SAR trends. The compound's designation as a specific patent example (Example 99 in US20240083900) further implies that this congener was selected from a larger library as one of the most potent representatives.
| Evidence Dimension | Biochemical IC50 against BTK |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Typical unsubstituted benzothiazole-pyrazole hybrids; expected IC50 >100 nM to micromolar (inferred from general kinase SAR for methyl-substituted vs. unsubstituted hydrophobic motifs) |
| Quantified Difference | Estimated >100-fold potency advantage |
| Conditions | In vitro BTK enzymatic assay; exact ATP concentration not specified in public record |
Why This Matters
Procuring this specific analog ensures access to a validated low-nanomolar BTK inhibitor suitable as a positive control or tool compound, avoiding the risk of obtaining a structurally similar but substantially less active compound that would compromise assay sensitivity.
- [1] BindingDB Entry BDBM658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. IC50: 1 nM. View Source
